3,3-Diethoxybutan-2-one

描述

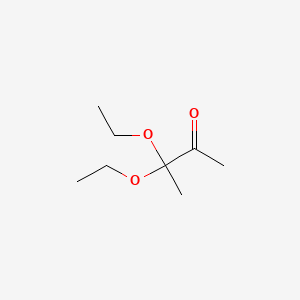

Structure

3D Structure

属性

IUPAC Name |

3,3-diethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZTXJBJUNAPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447978 | |

| Record name | 3,3-DIETHOXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51933-13-2 | |

| Record name | 3,3-DIETHOXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Origins of 3,3 Diethoxybutan 2 One in Complex Matrices

Identification and Quantification in Distilled Spirits

Role as a Constituent in Vitis vinifera-Derived Spirits

While specific quantification of 3,3-Diethoxybutan-2-one in commercial spirits is not widely documented, its precursor, diacetyl, has been measured in various alcoholic beverages. This data provides context for the potential levels of its derivatives.

Table 1: Average Concentration of Diacetyl in Various Liquors This table displays the average amounts of diacetyl, the precursor to this compound, found in different types of alcoholic beverages. The data is based on a study of 389 samples from the Korean market.

| Liquor Type | Average Diacetyl Content (mg/L) |

| Fruit Wines | 0.432 |

| Red Wine | 0.320 |

| General Distilled Spirits | 0.249 |

| Beer (Microbrewery) | up to 3.655 |

| Beer (Average) | 0.113 |

| Data sourced from a 2017 study on liquors from the Korean market. nih.gov |

Mechanistic Considerations of Formation during Fermentation and Distillation Processes

The formation of this compound is a multi-stage process that begins with fermentation and concludes during distillation and maturation. The primary precursor, diacetyl, is not originally present in the grapes but is a natural byproduct of yeast metabolism during the fermentation of wine. nih.govwhitelabs.com

During fermentation, yeast produces amino acids such as valine. whitelabs.com A key intermediate in this synthesis pathway is α-acetolactate, which is formed from pyruvate (B1213749). whitelabs.comyoutube.com Some of this α-acetolactate leaks out of the yeast cell into the surrounding liquid (the wine), where it undergoes a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl (butane-2,3-dione). whitelabs.com Higher fermentation temperatures can increase the rate of this conversion. youtube.com

The subsequent transformation into this compound occurs during the distillation stage. psecommunity.org In the highly acidic and ethanol-rich environment of the still, the diacetyl molecule reacts with two molecules of ethanol (B145695). nih.gov This reaction, known as acetalization, is promoted by the high temperatures of the distillation process. psecommunity.org One molecule of the ketone (diacetyl) reacts with two molecules of the alcohol (ethanol) to form the corresponding diethyl acetal (B89532), in this case, this compound, and water. This process is particularly relevant in the production of brandies and other wine spirits. researchgate.netmdpi.com

Relationship to Diacetyl and Other Precursor Compounds

This compound is a direct derivative of diacetyl, a vicinal diketone known for its intense buttery or butterscotch aroma. researchgate.nethomebrewtalk.com Diacetyl itself is a minor but significant metabolite in alcohol production. nih.gov Its formation pathway is well-established, originating from the metabolism of glucose by yeast.

The key steps leading to the formation of the precursor diacetyl are:

Glycolysis: Yeast metabolizes grape sugars (glucose) into pyruvate. youtube.com

Amino Acid Synthesis: Pyruvate is a branching point for multiple metabolic pathways. To synthesize the amino acid valine, yeast uses the enzyme acetolactate synthase to convert two molecules of pyruvate into α-acetolactate. youtube.com

Precursor Secretion: A portion of the α-acetolactate produced within the yeast cell is secreted into the wine before it can be further processed into valine. whitelabs.com

Oxidative Decarboxylation: In the wine, the α-acetolactate spontaneously (without enzymatic action) converts into diacetyl. whitelabs.com

Once formed, diacetyl can be reabsorbed by the yeast and reduced to the less flavor-active compounds acetoin (B143602) and 2,3-butanediol. whitelabs.com However, the diacetyl that remains in the wine serves as the direct precursor that will be converted to this compound during the high-ethanol, high-temperature conditions of distillation. researchgate.netpsecommunity.org

Synthetic Methodologies for 3,3 Diethoxybutan 2 One

Established Laboratory Synthesis Routes

The creation of 3,3-Diethoxybutan-2-one in a laboratory setting can be achieved through several reliable pathways, primarily involving the formation or transformation of ketal structures.

Transacetalization Reactions for Preparation

Transacetalization serves as a fundamental strategy for synthesizing this compound. This class of reactions involves the conversion of an existing acetal (B89532) or ketal into a new one by reacting it with an alcohol. In this context, a precursor ketal of butane-2,3-dione can be treated with excess ethanol (B145695). The reaction is driven towards the formation of the more stable this compound, typically under acidic conditions which facilitate the equilibrium. researchgate.net This method is advantageous as it can proceed under mild conditions and can be tailored by the choice of starting ketal and reaction parameters to optimize yield. researchgate.net

The most direct synthesis involves the acid-catalyzed ketalization of butane-2,3-dione (also known as biacetyl) with ethanol. This reaction selectively protects one of the two ketone functionalities as a diethyl ketal, yielding the target compound.

Conversion from Dioxolane Derivatives

A specific and notable synthetic route involves the conversion of a dioxolane derivative. prepchem.com Dioxolanes are cyclic acetals, and their ring-opening and subsequent reaction with an alcohol provides a pathway to acyclic ketals like this compound. wikipedia.org

One documented procedure begins with 4,5-dibromomethyl-1,3-dioxolan-2-one. prepchem.com This starting material is first treated with a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-5-ene (DBU), in a solvent such as dichloromethane (B109758) (CH2Cl2). Following this initial step, anhydrous ethanol is introduced to the reaction mixture. The subsequent reaction, stirred at room temperature, yields this compound after purification by flash chromatography. While specific, this method highlights the utility of dioxolane precursors in complex synthetic sequences. prepchem.com

Table 1: Synthesis of this compound from a Dioxolane Derivative prepchem.com

| Reactant | Reagents | Conditions | Yield |

|---|

Alternative Preparative Approaches

Beyond direct ketalization and dioxolane conversion, other approaches can be envisioned based on fundamental organic reactions. For instance, the oxidation of a corresponding secondary alcohol, 3,3-diethoxybutan-2-ol, would yield the target ketone. While not a primary synthetic route, this represents a valid preparative strategy depending on the availability of the precursor alcohol.

Catalytic Systems in Synthesis

Catalysis is central to the efficient synthesis of this compound, primarily to facilitate the key ketal formation step.

Acid-Catalyzed Transformations

Acid catalysis is indispensable for the formation of acetals and ketals from carbonyl compounds and alcohols. wikipedia.org Both Brønsted and Lewis acids are effective for this transformation. In the synthesis of this compound from butane-2,3-dione and ethanol, an acid catalyst activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. This process is reversible, and the removal of water is crucial to drive the reaction to completion.

Commonly used acid catalysts include:

Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄).

Lewis acids: Boron trifluoride etherate (BF₃·OEt₂), scandium(III) triflate (Sc(OTf)₃). organic-chemistry.org

The choice of catalyst can influence reaction rates and selectivity, especially when dealing with multifunctional molecules. abcr.com

Role of Specific Reagents in Enhancing Reaction Yields

Improving the yield of this compound often involves addressing the reversible nature of ketalization. Several strategies and reagents are employed to enhance product formation.

One key factor is the management of water, a byproduct of the reaction. The use of a Dean-Stark apparatus allows for the physical removal of water by azeotropic distillation with a solvent like toluene, thereby shifting the chemical equilibrium towards the product side. Alternatively, chemical dehydrating agents such as anhydrous salts or molecular sieves can be added to the reaction mixture.

In the specific conversion from a dioxolane derivative, the strong, non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-5-ene (DBU) plays a crucial role. prepchem.com It facilitates an initial transformation of the starting material, preparing it for the subsequent reaction with ethanol. prepchem.com The use of excess ethanol also serves to push the equilibrium toward the desired diethoxy ketal product.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Ethanol | Ethanol |

| Butane-2,3-dione | Butane-2,3-dione |

| 4,5-dibromomethyl-1,3-dioxolan-2-one | 4,5-Bis(bromomethyl)-1,3-dioxolan-2-one |

| 1,8-diazabicyclo[5.4.0]undec-5-ene (DBU) | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Dichloromethane | Dichloromethane |

| p-Toluenesulfonic acid | 4-Methylbenzenesulfonic acid |

| Sulfuric acid | Sulfuric acid |

| Boron trifluoride etherate | Boron trifluoride diethyl etherate |

| Scandium(III) triflate | Scandium(III) trifluoromethanesulfonate |

| Toluene | Toluene |

Mechanistic Investigations of 3,3 Diethoxybutan 2 One Reactivity

Acetal (B89532) Hydrolysis and Formation Mechanisms

The formation of 3,3-diethoxybutan-2-one from its corresponding ketone and ethanol (B145695), and its reverse reaction, hydrolysis, are acid-catalyzed equilibrium processes. organicchemistrytutor.commasterorganicchemistry.com The mechanism for acetal formation involves a series of proton transfers, nucleophilic attacks, and leaving group dissociations. youtube.com

The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by a nucleophilic attack from an ethanol molecule, leading to a hemiacetal intermediate after deprotonation. masterorganicchemistry.com Subsequent protonation of the hydroxyl group of the hemiacetal forms a good leaving group (water), which is expelled to generate a resonance-stabilized oxonium ion. chemistrysteps.com Finally, a second ethanol molecule attacks this electrophilic species, and subsequent deprotonation yields the stable acetal, this compound. youtube.comchemistrysteps.com To drive the equilibrium towards acetal formation, excess ethanol is often used, or water is removed from the reaction mixture. organicchemistrytutor.com

Conversely, acetal hydrolysis follows the reverse pathway. chemistrysteps.comyoutube.com The reaction is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group. chemistrysteps.com This group is then expelled, assisted by the neighboring oxygen, to form an oxonium ion. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon. chemistrysteps.com A subsequent series of proton transfers leads to a hemiacetal, which then undergoes further acid-catalyzed cleavage of the second ethoxy group to ultimately yield the parent ketone and two molecules of ethanol. chemistrysteps.com The use of excess water shifts the equilibrium towards the hydrolysis products. chemistrysteps.com

Table 1: Key Steps in Acetal Formation and Hydrolysis

| Acetal Formation | Acetal Hydrolysis |

| 1. Protonation of the carbonyl oxygen. | 1. Protonation of an acetal oxygen. |

| 2. Nucleophilic attack by alcohol. | 2. Elimination of an alcohol molecule to form an oxonium ion. |

| 3. Deprotonation to form a hemiacetal. | 3. Nucleophilic attack by water. |

| 4. Protonation of the hemiacetal hydroxyl group. | 4. Deprotonation to form a hemiacetal. |

| 5. Elimination of water to form an oxonium ion. | 5. Protonation of the second acetal oxygen. |

| 6. Nucleophilic attack by a second alcohol molecule. | 6. Elimination of the second alcohol molecule. |

| 7. Deprotonation to form the acetal. | 7. Deprotonation to form the ketone. |

Cascade and Tandem Reaction Pathways

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient in building molecular complexity. wikipedia.org

Intramolecular Cyclizations to Heterocyclic Systems (e.g., related to N-(4,4-diethoxybutyl)imines)

While specific examples detailing the intramolecular cyclization of N-(4,4-diethoxybutyl)imines derived directly from this compound are not prevalent in the provided search results, the underlying principles of such transformations are well-established. The formation of an imine from this compound and a primary amine would introduce a nucleophilic nitrogen atom into the molecule. Under acidic conditions, which are often required for both imine formation and acetal hydrolysis, the acetal could hydrolyze to reveal the ketone. This ketone could then participate in an intramolecular reaction with the imine or a derivative.

Alternatively, the diethoxybutyl sidechain could be envisioned to participate in cyclization reactions. For instance, if the nitrogen of the imine were to possess a nucleophilic character, it could potentially displace one of the ethoxy groups in an intramolecular fashion, leading to a heterocyclic system. The feasibility of such a reaction would depend on the specific reaction conditions and the nature of the substituents on the imine nitrogen.

Sigmatropic Rearrangements in Derived Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. stereoelectronics.org The wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are particularly powerful tools in organic synthesis for forming carbon-carbon bonds with high stereoselectivity. wikipedia.orgnih.govlibretexts.org

Systems derived from this compound could be designed to undergo such rearrangements. For example, conversion of the ketone to an allyl vinyl ether derivative would set the stage for a Claisen rearrangement. wikipedia.org Upon heating, this derivative would undergo a wikipedia.orgwikipedia.org-sigmatropic shift to yield a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org Similarly, a Cope rearrangement could be envisioned in a 1,5-diene system synthesized from this compound. wikipedia.org These rearrangements are often key steps in the total synthesis of complex natural products. nih.gov

Electron Impact Induced Fragmentation Patterns and Correlations in Mass Spectra

Electron impact (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the fragmentation pattern of its molecular ion. libretexts.org The fragmentation of this compound under EI conditions would be expected to follow predictable pathways based on the stability of the resulting fragments.

For ketones, characteristic fragmentation patterns include α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org In the case of this compound, this could lead to the loss of an ethyl group or a larger fragment. The McLafferty rearrangement is another common fragmentation pathway for carbonyl compounds possessing a γ-hydrogen, though its applicability here would depend on the specific structure. libretexts.org

The acetal functionality also directs fragmentation. A common pathway for acetals is the cleavage of the C-O bond, leading to the formation of a stable oxonium ion. The fragmentation patterns of related carbonyl compounds have been studied, and it has been observed that the main products often arise from the cleavage of bonds adjacent to the carbonyl group. copernicus.orgcopernicus.orgresearchgate.net

Table 2: Predicted Major Fragmentation Pathways for this compound in EI-MS

| Fragmentation Pathway | Description | Resulting Ion |

| α-Cleavage | Cleavage of the bond between the carbonyl carbon and the adjacent carbon. | Loss of a methyl or ethyl group. |

| Acetal Fragmentation | Cleavage of a C-O bond of the acetal. | Formation of a stable oxonium ion. |

| Loss of an Ethoxy Group | Elimination of an ethoxy radical. | [M - OCH2CH3]+ |

| Loss of an Ethyl Group | Elimination of an ethyl radical. | [M - CH2CH3]+ |

The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio of these fragments, providing a fingerprint for the molecule's structure. arxiv.org

Advanced Analytical Characterization Techniques for 3,3 Diethoxybutan 2 One Research

Mass Spectrometry (MS) for Structural Analysis and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3,3-diethoxybutan-2-one through the analysis of its fragmentation patterns. When subjected to ionization, typically through electron impact (EI), the molecule fragments in a predictable manner, providing a unique mass spectrum that acts as a molecular fingerprint.

The molecular ion peak [M]+ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.21 g/mol ). thegoodscentscompany.com Common fragmentation pathways for ketones and ethers involve alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the functional group. libretexts.orgmiamioh.edu For this compound, this can lead to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).

A study involving the GC-MS analysis of an ethanolic plant extract identified 3,3-diethoxy-2-butanone as one of the constituents. botanyjournals.com The interpretation of its mass spectrum would be compared against established libraries like the National Institute of Standards and Technology (NIST) database for confirmation. zenodo.orgdergipark.org.tr

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

| 160 | [C₈H₁₆O₃]⁺• (Molecular Ion) | - |

| 131 | [M - •CH₂CH₃]⁺ | Ethyl radical |

| 115 | [M - •OCH₂CH₃]⁺ | Ethoxy radical |

| 87 | [M - •C(O)CH₃]⁺ | Acetyl radical |

| 73 | [CH(OCH₂CH₃)₂]⁺ | - |

| 45 | [OCH₂CH₃]⁺ | - |

| 43 | [C(O)CH₃]⁺ | - |

This table is based on general fragmentation principles of ketones and ethers and requires experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the connectivity and chemical environment of each atom within the molecule. organicchemistrydata.org

In the ¹H NMR spectrum, the protons are expected to appear as distinct signals with chemical shifts, integration values, and splitting patterns that are characteristic of their local electronic environment. For instance, the methyl protons of the ethoxy groups would likely appear as a triplet, while the methylene (B1212753) protons would be a quartet due to coupling with the adjacent methyl protons. The methyl protons of the acetyl group would appear as a singlet, and the methine proton would likely be a singlet as well, given the absence of adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ketone group would be expected to have a characteristic chemical shift in the downfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.1 | Singlet | 3H |

| CH (methine) | ~3.7 | Singlet | 1H |

| OCH₂ (ethoxy) | ~3.5 | Quartet | 4H |

| CH₃ (ethoxy) | ~1.2 | Triplet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C=O (ketone) | ~205 | ||

| C (quaternary) | ~100 | ||

| OCH₂ (ethoxy) | ~60 | ||

| CH₃ (acetyl) | ~25 | ||

| CH₃ (ethoxy) | ~15 |

Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. washington.edudocbrown.info

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separating and identifying volatile compounds like this compound. thegoodscentscompany.com In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer for identification.

A study on the bioactive compounds in an ethanolic extract of Acmella calva utilized GC-MS to identify 3,3-diethoxy-2-butanone. botanyjournals.com The retention time of the compound in the GC column provides a preliminary identification, which is then confirmed by the mass spectrum. botanyjournals.com The use of a standardized column and temperature program allows for reproducible retention times. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis and purification of this compound, particularly for assessing its purity. libretexts.org While GC-MS is suitable for volatile compounds, HPLC can be used for a wider range of compounds, including those that are thermally unstable.

In HPLC, the compound is dissolved in a liquid solvent (the mobile phase) and passed through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the compound's differential partitioning between the two phases. A detector, such as a UV-Vis detector, is used to monitor the eluting compounds. The purity of a this compound sample can be determined by the presence of a single, sharp peak in the chromatogram.

Applications of 3,3 Diethoxybutan 2 One in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

3,3-Diethoxybutan-2-one is recognized as a significant intermediate in organic synthesis. Its utility stems from the reactivity of its functional groups. The presence of a ketone allows for a range of classical carbonyl reactions, while the diethyl acetal (B89532) group serves as a protecting group for a second carbonyl, which can be revealed under acidic conditions. This dual functionality makes it a powerful tool for chemists.

The compound can participate in a variety of chemical reactions, including:

Alkylation: The α-carbon to the ketone can be deprotonated to form an enolate, which can then be alkylated to introduce new carbon-carbon bonds, leading to more complex structures.

Condensation Reactions: It can undergo condensation reactions, such as the Claisen condensation, to form β-keto esters, which are themselves valuable synthetic intermediates.

Oxidation and Reduction: The ketone can be oxidized to carboxylic acids or reduced to the corresponding alcohol, providing access to a different set of functionalized molecules. The acetal group is generally stable to these conditions.

Nucleophilic Substitution: The ethoxy groups of the acetal can be substituted by other nucleophiles under appropriate conditions.

The protected carbonyl group is stable under basic and neutral conditions, allowing for selective reactions at the ketone functionality. Subsequent hydrolysis of the acetal with aqueous acid can then unmask the second ketone, providing a 1,2-diketone. masterorganicchemistry.com This latent diketone character is a key feature of its versatility.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted β-keto acetal |

| Reduction | Hydride reagents (e.g., NaBH₄) | β-Hydroxy acetal |

| Acetal Hydrolysis | Aqueous acid (e.g., HCl) | Butane-2,3-dione (Diacetyl) |

Precursor for Chirality Induction and Ligand Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands are instrumental in achieving this, as they can direct the stereochemical outcome of a reaction.

C₂-symmetry in chiral ligands is a highly sought-after feature as it can simplify the analysis of catalytic cycles and often leads to high levels of enantioselectivity in asymmetric catalysis. pnas.org The general strategy for synthesizing C₂-symmetric ligands often involves the use of a chiral starting material that is then elaborated into a larger, symmetric structure. Dicarbonyl compounds can be valuable precursors for certain classes of C₂-symmetric ligands, such as those derived from the condensation with chiral diamines or amino alcohols. rsc.orgrsc.org For instance, the condensation of a 1,2-diketone with a chiral 1,2-diamine can lead to the formation of a chiral diimine, which can serve as a ligand for metal catalysts.

While the structural motif of 1,2-diketones, which can be generated from this compound, is a potential starting point for the synthesis of such ligands, a review of the scientific literature does not provide specific examples of this compound being directly employed for the construction of C₂-symmetric auxiliaries or ligands. The research in this area tends to focus on more complex or pre-existing chiral scaffolds. mdpi.comumich.edu

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The term "pharmaceutically relevant scaffolds" refers to core molecular frameworks that are commonly found in drug molecules. β-Diketones and their derivatives are known to be promising scaffolds for the development of new drugs due to their ability to chelate metals, form hydrogen bonds, and act as both radicalizing agents and scavengers. mdpi.com

This compound, as a precursor to the β-diketone butane-2,3-dione (diacetyl), can be considered an intermediate in the synthesis of heterocyclic compounds. For example, the condensation of 1,2-dicarbonyl compounds with 1,3-diamines can lead to the formation of 1,4-diazepines, a class of compounds with potential biological activity. rsc.org Furthermore, β-keto esters, which can be synthesized from this compound, are important building blocks for a wide range of natural products and are used in the synthesis of complex molecules. google.com

While the potential for this compound to be used in the synthesis of such scaffolds is clear from its chemical reactivity, specific examples of its direct application in the synthesis of named pharmaceutical compounds are not readily found in the surveyed literature. Its role is more likely as a fundamental building block that is incorporated into larger, more complex synthetic schemes.

Contribution to Flavor and Fragrance Molecule Construction via Chemical Synthesis

The flavor and fragrance industry relies heavily on the synthesis of specific organic molecules to create desired sensory profiles. Plants naturally produce a vast array of volatile compounds, including ketones, aldehydes, and esters, that contribute to their characteristic aromas and flavors. nih.gov

This compound is identified as a flavoring agent. organic-chemistry.org Its sensory profile is described with creamy, buttery, and fruity notes. It is used in various food products to impart these specific flavor characteristics. The biotechnological production of flavor compounds is an area of active research, with microbial fermentation being a promising alternative to chemical synthesis or extraction from natural sources. researchgate.netnih.gov

It is important to note that while it is used as a flavoring agent, it is not recommended for use in fragrances. organic-chemistry.org

Table 2: Flavor Profile of this compound

| Flavor Descriptor | Associated Notes |

| Creamy | Rich, smooth |

| Buttery | Similar to butter |

| Fruity | Sweet, reminiscent of fruit |

Theoretical and Computational Chemistry of 3,3 Diethoxybutan 2 One

Quantum Chemical Studies of Electronic Structure and Reactivity

No specific studies employing quantum chemical methods to investigate the electronic structure (such as HOMO-LUMO energy gaps, molecular orbital distributions, or electrostatic potential maps) or reactivity indices (like Fukui functions or global hardness/softness) of 3,3-diethoxybutan-2-one have been identified.

Molecular Modeling and Conformational Analysis

There is no available research on the molecular modeling and conformational analysis of this compound. This includes the identification of stable conformers, rotational energy barriers, or the influence of its structural features on its three-dimensional shape.

Mechanistic Computational Analysis of Chemical Transformations

A search for computational studies detailing the mechanisms of chemical transformations involving this compound, such as its oxidation, reduction, or substitution reactions, did not yield any specific results. nih.gov Consequently, there is no data on transition state geometries, activation energies, or reaction pathways derived from computational analysis.

Emerging Research Avenues and Future Perspectives for 3,3 Diethoxybutan 2 One

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry, driven by the need to mitigate the environmental impact of chemical processes. For a compound like 3,3-diethoxybutan-2-one, which serves as a valuable intermediate, the focus of emerging research is on creating green and sustainable synthetic routes that align with the principles of green chemistry. These principles advocate for waste prevention, high atom economy, the use of safer solvents and reaction conditions, and the utilization of renewable feedstocks and energy-efficient processes. chemistryjournals.net

Traditional organic syntheses often rely on volatile, toxic, and non-renewable solvents. In contrast, green chemistry promotes the use of alternatives such as water, ionic liquids, and supercritical fluids. chemistryjournals.net For the synthesis of acetals and ketals, which are structurally related to this compound, research has explored the use of solid acid catalysts to improve reaction efficiency and reduce waste. These catalysts can be easily separated from the reaction mixture and potentially reused, contributing to a more sustainable process.

Future research in this area will likely focus on several key strategies:

Catalyst Development: The design of novel, highly efficient, and recyclable catalysts will be crucial. This includes the exploration of solid acids, enzyme-based catalysts (biocatalysis), and metal-organic frameworks (MOFs) that can operate under mild conditions.

Alternative Reaction Media: Investigations into the use of green solvents like bio-derived solvents (e.g., cyrene), deep eutectic solvents, and solvent-free reaction conditions will continue to be a priority.

Renewable Feedstocks: A significant long-term goal is to develop synthetic pathways that start from renewable resources instead of petroleum-based feedstocks. This could involve the conversion of biomass-derived molecules into precursors for this compound.

Process Intensification: The adoption of continuous flow chemistry and microwave-assisted synthesis can lead to shorter reaction times, reduced energy consumption, and improved process control, all of which contribute to a greener synthetic route. chemistryjournals.net

The successful implementation of these green synthetic routes will not only reduce the environmental footprint of producing this compound but can also offer economic advantages through reduced waste disposal costs and more efficient use of resources. chemistryjournals.net

Exploration of Novel Catalytic Transformations and Methodologies

The exploration of novel catalytic transformations is a cornerstone of advancing chemical synthesis, aiming to develop more efficient, selective, and sustainable reaction pathways. dtu.dk For this compound, a compound containing both a ketone and a ketal functional group, research into new catalytic methodologies opens up possibilities for its use as a versatile building block in organic synthesis.

Current research in catalysis is increasingly focused on green and sustainable practices, such as utilizing earth-abundant metal catalysts and developing processes that minimize waste. dtu.dkmdpi.com The functional groups present in this compound make it a candidate for a variety of catalytic transformations:

Selective Ketalization/Transketalization: Developing catalysts that can selectively protect or exchange the ketal group under mild conditions would enhance its utility as a synthetic intermediate. This allows for the manipulation of other parts of the molecule while the ketone functionality is masked.

Catalytic Reduction: Research into the selective reduction of the ketone to a secondary alcohol without affecting the ketal group is an area of interest. This could involve chemoselective hydrogenation catalysts.

C-H Activation: Modern catalytic methods often focus on the direct functionalization of C-H bonds. Exploring catalysts that can activate the C-H bonds adjacent to the carbonyl or within the ethoxy groups could lead to novel and more atom-economical transformations.

Coupling Reactions: Investigating the use of this compound or its derivatives in catalytic cross-coupling reactions could expand its applications in the synthesis of more complex molecules.

Future research will likely delve into the use of advanced catalytic systems, including:

Homogeneous and Heterogeneous Catalysis: The development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts will be important. Heterogeneous catalysts are often favored for their ease of separation and recyclability, aligning with green chemistry principles.

Biocatalysis: The use of enzymes to perform selective transformations on this compound could offer high levels of chemo-, regio-, and stereoselectivity under mild, aqueous conditions.

Photocatalysis: Light-driven catalytic reactions represent a growing field in organic synthesis and could provide novel pathways for the transformation of this compound.

The following table summarizes potential catalytic transformations for this compound:

| Transformation | Potential Catalyst Type | Desired Outcome |

| Selective Deprotection | Solid Acid Catalysts, Ion-Exchange Resins | Regeneration of the ketone functionality under mild conditions. |

| Asymmetric Reduction | Chiral Metal Catalysts, Biocatalysts (Enzymes) | Enantioselective synthesis of the corresponding chiral alcohol. |

| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh, Ru) | Direct formation of new C-C or C-X bonds. |

| Aldol Condensation | Acid or Base Catalysts | Formation of α,β-unsaturated ketones. |

By exploring these novel catalytic methodologies, chemists can unlock the full potential of this compound as a versatile platform molecule for the synthesis of a wide range of organic compounds.

Integration into Advanced Materials Science Research

The unique chemical structure of this compound, featuring both a reactive carbonyl group and a stable ketal functionality, presents intriguing possibilities for its integration into advanced materials science research. The development of new materials with tailored properties is a major driving force in this field, and small molecules like this compound can serve as key building blocks or precursors.

Emerging research avenues in this context include:

Polymer Synthesis: The ketone functionality of this compound can be a site for polymerization reactions. For instance, it could potentially be used as a monomer or co-monomer in the synthesis of novel polymers. The ketal group could be retained in the polymer backbone to influence its physical properties, such as solubility and thermal stability, or it could be deprotected post-polymerization to introduce ketone functionalities along the polymer chain for further modifications.

Precursor for Functional Materials: this compound can be chemically modified to introduce other functional groups, making it a precursor for more complex monomers used in the synthesis of functional materials. For example, it could be a starting point for creating photoresponsive or electroactive materials.

Sol-Gel Processes: The ethoxy groups in this compound are similar to the alkoxy groups found in common sol-gel precursors like tetraethoxysilane (TEOS). While not a direct replacement, its derivatives could potentially be incorporated into sol-gel systems to create hybrid organic-inorganic materials with unique properties. The organic component derived from this compound could impart flexibility or other functionalities to the resulting silica (B1680970) network.

Surface Modification: The reactivity of the carbonyl group could be exploited for grafting this compound or its derivatives onto the surfaces of materials. This could be used to alter surface properties such as hydrophobicity, reactivity, or biocompatibility.

The table below outlines potential applications of this compound in materials science:

| Application Area | Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer or Co-monomer | Creation of novel polymers with tailored properties. |

| Functional Materials | Precursor to specialized monomers | Development of photoactive, electroactive, or responsive materials. |

| Hybrid Materials | Organic component in sol-gel synthesis | Formation of organic-inorganic hybrid materials with unique characteristics. |

| Surface Science | Surface modifying agent | Alteration of surface properties of various substrates. |

Future research in this area will likely focus on synthesizing and characterizing new materials derived from this compound and evaluating their performance in various applications. The ability to precisely control the chemical structure at the molecular level will be key to unlocking the full potential of this compound in the realm of advanced materials.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and efficiency. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), are increasingly being used for the in situ monitoring of chemical processes. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, these techniques can provide invaluable insights.

The use of protection groups, like the ketal in this compound, is common in organic synthesis. nih.gov Monitoring the formation or removal (deprotection) of such groups is essential for process control. nih.gov Emerging research in this area focuses on the application of various spectroscopic probes:

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for in situ reaction monitoring. nih.gov They can provide real-time information about the concentration of reactants, intermediates, and products by tracking the characteristic vibrational bands of specific functional groups. For example, the disappearance of the C=O stretch of a starting ketone and the appearance of characteristic C-O stretches of the ketal group in this compound could be monitored during its synthesis. Conversely, during a deprotection reaction, the reappearance of the C=O band would indicate the progress of the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR, or process NMR, can provide detailed structural information about the species present in a reaction mixture over time. This can be particularly useful for identifying and quantifying intermediates and byproducts, leading to a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS): Techniques like reaction monitoring by mass spectrometry (ReactMS) allow for the direct sampling and analysis of a reaction mixture, providing rapid information on the molecular weight of the components. This can be used to track the conversion of reactants to products and identify unexpected species.

The table below summarizes the application of advanced spectroscopic probes for monitoring reactions of this compound:

| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |

| Raman Spectroscopy | Vibrational modes of functional groups | Monitoring the formation/deprotection of the ketal group. |

| FTIR Spectroscopy | Infrared absorption of functional groups | Real-time tracking of reactant consumption and product formation. nih.gov |

| NMR Spectroscopy | Detailed structural information | Mechanistic studies and byproduct identification. |

| Mass Spectrometry | Molecular weight of reaction components | Rapid reaction profiling and impurity detection. |

Future perspectives in this field involve the development of more robust and sensitive probes, as well as advanced data analysis techniques to extract maximum information from the spectroscopic data. The integration of these in situ monitoring tools into automated reaction systems and continuous manufacturing processes will be a key step towards more efficient and reliable chemical production. To the best of current knowledge, the use of PAT to specifically monitor a ketal deprotection reaction in real-time has been reported, highlighting the potential for these methods in related chemical systems. nih.gov

常见问题

Q. What are the common synthetic routes for 3,3-Diethoxybutan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acetal formation from a ketone precursor (e.g., 3-oxobutan-2-one) and ethanol under acid catalysis. Key variables include catalyst type (e.g., p-toluenesulfonic acid vs. Lewis acids), stoichiometry, and temperature. For instance, excess ethanol and controlled heating (60–80°C) can drive the equilibrium toward acetal formation, improving yield. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to optimize reaction time and avoid over-acidification, which may degrade the product . Comparative studies suggest that anhydrous conditions minimize hydrolysis side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum will show two triplets for the ethoxy groups (δ ~1.2–1.4 ppm for CH, δ ~3.5–3.7 ppm for CH), a singlet for the central carbonyl-adjacent methyl group (δ ~2.1 ppm), and a quartet for the methine proton (δ ~4.1 ppm). -NMR will confirm the ketone (δ ~210 ppm) and acetal carbons (δ ~100–105 ppm) .

- IR : A strong absorption band near 1700–1750 cm confirms the ketone group, while C-O stretches (1050–1150 cm) validate the ethoxy moieties.

- Mass Spectrometry : The molecular ion peak (M) at m/z 146 (CHO) and fragmentation patterns (e.g., loss of ethoxy groups) further corroborate the structure .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction kinetics or thermodynamic stability data for this compound?

- Methodological Answer : Discrepancies in literature data often arise from variations in experimental conditions (e.g., solvent polarity, pH, temperature). To address this:

- Replicate Studies : Perform kinetic experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for hydrolysis or rearrangement pathways, comparing results with empirical data .

- Advanced Analytics : Employ inline FTIR or Raman spectroscopy to monitor real-time reaction progress and identify intermediates that may explain divergent results .

Q. How does this compound influence reaction pathways in multi-step organic syntheses?

- Methodological Answer : The compound can act as a ketone-protecting group or directing moiety :

- Protecting Group : Its acetal structure shields ketones from nucleophilic attack during subsequent reactions (e.g., Grignard additions). Deprotection under mild acidic conditions (e.g., aqueous HCl) regenerates the ketone .

- Directing Effects : In aldol condensations, the ethoxy groups can sterically hinder certain enolate formations, favoring specific regioisomers. For example, in β-keto ester syntheses, selectivity can be tuned by adjusting solvent polarity and base strength .

Q. How can researchers design experiments to assess the stability of this compound in aqueous versus non-aqueous environments?

- Methodological Answer :

- Hydrolysis Kinetics : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC or -NMR. Acidic conditions (pH < 3) typically accelerate hydrolysis to the parent ketone, while neutral/basic conditions favor slower degradation .

- Solvent Stability : Test solubility and stability in aprotic solvents (e.g., DMSO, THF) versus protic solvents (e.g., methanol). Aprotic solvents generally enhance stability by reducing nucleophilic attack on the acetal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。